

A Technical Guide to (±)-Darifenacin-d4 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(±)-Darifenacin-d4**, a deuterated analog of Darifenacin, for research and development purposes. It covers the compound's core properties, relevant signaling pathways, experimental protocols, and a list of suppliers.

Introduction to (±)-Darifenacin-d4

(±)-Darifenacin-d4 is the deuterated form of (±)-Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. The incorporation of deuterium (d4) on the ethylamine side chain makes it an ideal internal standard for the quantification of Darifenacin in biological samples using mass spectrometry-based methods. Darifenacin itself is primarily used in the treatment of overactive bladder by inhibiting involuntary bladder contractions.[1][2][3] Its selectivity for the M3 receptor subtype is a key feature, minimizing side effects associated with the blockade of other muscarinic receptors.[2][3][4]

Suppliers of (±)-Darifenacin-d4 for Research

A critical step for any research endeavor is the procurement of high-quality reagents. The following table summarizes key suppliers of **(±)-Darifenacin-d4**.

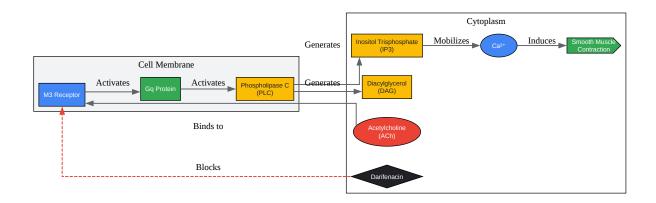


Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Cayman Chemical	Darifenacin-d4	1189701-43-6	C28H26D4N2O2	430.6
Toronto Research Chemicals (TRC)	rac Darifenacin- d4	1189701-43-6	C28H26D4N2O2	430.57
Santa Cruz Biotechnology, Inc.	rac Darifenacin- d4	1189701-43-6	C28H26D4N2O2	430.57
Simson Pharma Limited	Darifenacin-D4	1189701-43-6	C28H26D4N2O2	430.57
Sussex Research Laboratories Inc.	rac-Darifenacin- d4	1189701-43-6	C28H26D4N2O2	430.55

Mechanism of Action and Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively antagonizing the M3 muscarinic acetylcholine receptor.[1][2][3] These receptors are predominantly found on the smooth muscle of the urinary bladder and are responsible for mediating bladder contractions.[2][5] The signaling cascade initiated by the activation of the M3 receptor is depicted below.





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M3 Receptor Signaling Pathway

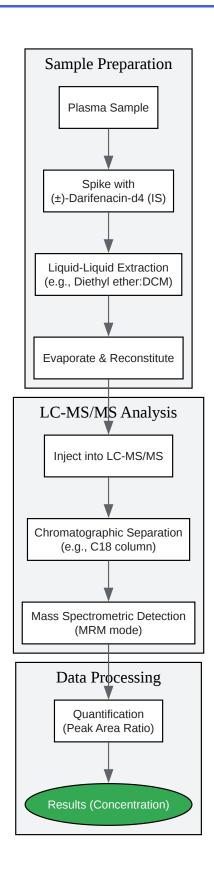
Experimental Protocols

Quantification of Darifenacin in Plasma using LC-MS/MS with (±)-Darifenacin-d4 as an Internal Standard

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Darifenacin in human plasma.

Workflow:





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LC-MS/MS Quantification Workflow



Methodology:

- Sample Preparation:
 - To 100 μL of plasma, add a known concentration of (±)-Darifenacin-d4 as the internal standard (IS).
 - Perform liquid-liquid extraction using a suitable organic solvent mixture (e.g., Diethyl ether: Dichloromethane, 80:20 v/v).
 - Vortex and centrifuge the samples.
 - Separate the organic layer and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase.[6][7]
- LC-MS/MS Conditions:
 - Chromatographic Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is typical.
 - Ionization: Electrospray ionization (ESI) in positive mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Darifenacin (m/z 427.3 → 147.3) and Darifenacin-d4 (m/z 431.4 → 151.2) are monitored.[7]
- Data Analysis:
 - The concentration of Darifenacin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

In Vitro Receptor Binding Assay



This protocol describes a competitive receptor binding assay to determine the affinity of a test compound for the M3 muscarinic receptor.

Methodology:

- Receptor Preparation:
 - Prepare cell membrane homogenates from a cell line expressing the human M3 muscarinic receptor.
- Assay Setup:
 - In a 96-well filter plate, add the receptor preparation, a fixed concentration of a radiolabeled ligand that binds to the M3 receptor (e.g., [³H]-scopolamine), and varying concentrations of the test compound (e.g., Darifenacin).
 - Incubate to allow binding to reach equilibrium.
- Separation and Detection:
 - Separate the bound from the free radioligand by vacuum filtration.
 - Wash the filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
 - Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.

Quantitative Data Summary



The following tables summarize key quantitative data related to the efficacy and pharmacokinetic properties of Darifenacin.

Table 1: Clinical Efficacy of Darifenacin in Overactive Bladder (12-week study)[8][9]

Parameter	Placebo (n=164)	Darifenacin 7.5 mg (n=229)	Darifenacin 15 mg (n=115)
Median Reduction in Incontinence Episodes/week	-55.9%	-67.7% (p=0.010 vs placebo)	-72.8% (p=0.017 vs placebo)
Reduction in Micturition Frequency/day	-1.8	-2.4 (p<0.001 vs placebo)	-2.7 (p<0.001 vs placebo)
Increase in Mean Volume Voided (mL)	+20.1	+32.2 (p<0.040 vs placebo)	+41.5 (p<0.001 vs placebo)

Table 2: Pharmacokinetic Parameters of Darifenacin

Parameter	Value	
Protein Binding	~98%	
Metabolism	Primarily via CYP2D6 and CYP3A4	
Elimination Half-life	13-19 hours	
Excretion	~60% urine, ~40% feces	

Conclusion

(±)-Darifenacin-d4 is an essential tool for researchers and drug development professionals working with Darifenacin. Its use as an internal standard ensures accurate and reliable quantification in pharmacokinetic and bioequivalence studies. Understanding the mechanism of action of Darifenacin and its interaction with the M3 muscarinic receptor signaling pathway is crucial for the development of new therapies for overactive bladder and other related



conditions. The experimental protocols and data presented in this guide provide a solid foundation for further research in this area.

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